molecular formula C15H24N4O2S B2980035 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione CAS No. 331841-54-4

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione

Cat. No. B2980035
CAS RN: 331841-54-4
M. Wt: 324.44
InChI Key: DXVKPOQOSMIWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. P2Y1 receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential applications in scientific research, particularly in the areas of cardiovascular and neurological diseases.

Mechanism of Action

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects by selectively blocking the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the binding of ADP. Activation of this receptor leads to platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits these processes and prevents the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiplatelet activity, this compound has been shown to have vasodilatory effects in certain blood vessels. It has also been shown to inhibit the release of neurotransmitters such as glutamate and dopamine, which may have implications for the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is its selectivity for the P2Y1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione. One area of interest is in the development of novel antiplatelet agents for the prevention of thrombotic events. This compound may serve as a starting point for the development of more potent and selective P2Y1 receptor antagonists. Another area of interest is in the potential use of this compound in the treatment of neurological diseases. Its ability to inhibit the release of neurotransmitters may have implications for the treatment of conditions such as Parkinson's disease and schizophrenia.

Synthesis Methods

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylpropanethiol to form 2-methylpropylthio-4,6-dichloropyrimidine. This intermediate is then reacted with 3-methylxanthine in the presence of a base to form this compound.

Scientific Research Applications

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is in cardiovascular diseases, particularly in the prevention of thrombosis. This compound has been shown to inhibit platelet aggregation, which is a key process in the formation of blood clots. This makes it a potential therapeutic agent for the prevention of thrombotic events such as heart attacks and strokes.

properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKPOQOSMIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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